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Compound of Interest

Compound Name: Elagolix Sodium

Cat. No.: B008386

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published research findings on elagolix
sodium, an oral gonadotropin-releasing hormone (GnRH) antagonist. The information is
intended to aid in the independent verification of its efficacy and safety in the treatment of
endometriosis-associated pain and heavy menstrual bleeding associated with uterine fibroids.
This document summarizes quantitative data from pivotal clinical trials, details experimental
protocols, and visualizes key biological and procedural pathways.

Mechanism of Action

Elagolix is a non-peptide GnRH receptor antagonist.[1][2] It competitively binds to GhRH
receptors in the pituitary gland, which in turn reduces the downstream production of luteinizing
hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This suppression of gonadotropins
leads to a dose-dependent decrease in blood concentrations of the ovarian sex hormones,
estradiol and progesterone.[1][2] The growth of both endometrial lesions and uterine fibroids is
dependent on these hormones, particularly estrogen. By reducing estrogen levels, elagolix
alleviates the symptoms associated with these conditions.[1][2]
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The following tables summarize the quantitative findings from key clinical trials of elagolix for
endometriosis and uterine fibroids, including comparisons with placebo and other treatments.

Endometriosis-Associated Pain: Elagolix vs. Placebo

The pivotal Phase 3 trials, ELARIS EM-I and ELARIS EM-II, evaluated two doses of elagolix
against a placebo over six months in women with moderate to severe endometriosis-
associated pain.[3]

Efficacy Endpoint Placeb Elagolix 150 mg Elagolix 200 mg
acebo
(at 3 months) once daily twice daily
ELARIS EM-I|
Dysmenorrhea
19.6 46.4 75.8

Responders (%)

Non-Menstrual Pelvic
Pain (NMPP) 36.5 50.4 54.5
Responders (%)

ELARIS EM-II

Dysmenorrhea
22.7 43.4 72.4
Responders (%)

Non-Menstrual Pelvic
Pain (NMPP) 36.5 49.8 57.8
Responders (%)

A "responder” was defined as a participant experiencing a clinically meaningful reduction in
pain with no increase in the use of rescue pain medication.[3]

Heavy Menstrual Bleeding in Uterine Fibroids: Elagolix
vs. Placebo

The ELARIS UF-1 and UF-2 Phase 3 trials assessed elagolix 300 mg twice daily, both with and
without hormonal "add-back" therapy (estradiol 1 mg / norethindrone acetate 0.5 mg),
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compared to placebo for six months. The primary endpoint was a menstrual blood loss of less
than 80 mL in the final month and at least a 50% reduction from baseline.[4]

Elagolix 300 mg

Efficacy Endpoint . . . Elagolix 300 mg
Placebo twice daily with . .

(at 6 months) twice daily (alone)

Add-Back

ELARIS UF-1

Primary Endpoint Met
8.7 68.5 84.1

(%)

ELARIS UF-2

Primary Endpoint Met
10.0 76.5 77.0

(%)

Comparison with Other GnRH Modulators

Meta-analyses have compared elagolix to other oral GnRH antagonists, such as relugolix and
linzagolix, and the injectable GnRH agonist, leuprolide acetate.
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Comparison Indication Key Findings

A cost-effectiveness analysis
suggested that elagolix is a
more cost-effective treatment
than leuprolide acetate for
moderate to severe
endometriosis pain over one
and two-year periods.[5]
Patients have also expressed
Elagolix vs. Leuprolide Acetate ~ Endometriosis a preference for the treatment
profile of elagolix over
leuprolide. In a phase 2 study,
elagolix was associated with a
lower incidence of hot flashes
and less of a decrease in bone
mineral density (BMD)
compared to leuprolide

acetate.[6]

Both elagolix and relugolix
have demonstrated significant
efficacy in reducing heavy
menstrual bleeding associated
with uterine fibroids compared
Elagolix vs. Relugolix Uterine Fibroids to placebo.[7][8] A meta-
analysis showed that both are
effective, and the choice of
treatment may depend on
individual patient factors and

preferences.[7]
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A network meta-analysis found
that elagolix 400 mg (200 mg

] twice daily) was among the
Elagolix vs. Other Oral GnRH

Antagonists

Endometriosis most effective oral GhnRH
antagonists for reducing
overall pelvic pain and

dyspareunia.[9]

Common Adverse Events

The most frequently reported adverse events for elagolix are related to the reduction in
estrogen levels.

Elagolix 150 mg Elagolix 200 mg

Adverse Event . . . Placebo (%)
once daily (%) twice daily (%)

Hot Flushes 24 46 8

Headache 12 17 12

Nausea 8 11 9

Data from pivotal

endometriosis trials.

A dose-dependent decrease in bone mineral density (BMD) has been observed with elagolix
treatment.[10][11] The use of "add-back" hormonal therapy can help to mitigate this effect.[4]
[12]

Experimental Protocols

For independent verification, understanding the methodologies of the pivotal clinical trials is
crucial.

ELARIS EM-I and EM-Il (Endometriosis) Study Design

o Objective: To evaluate the efficacy and safety of two doses of elagolix compared to placebo
in women with moderate to severe endometriosis-associated pain.[3]
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Design: Two replicate, multicenter, double-blind, randomized, placebo-controlled Phase 3
trials.[3][13]

Participants: Premenopausal women aged 18-49 with a surgical diagnosis of endometriosis
in the last 10 years.[13]

Intervention: Participants were randomized to receive elagolix 150 mg once daily, elagolix
200 mg twice daily, or a placebo for six months.[3]

Primary Endpoints:
o Proportion of responders for dysmenorrhea at month 3.[3][13]
o Proportion of responders for non-menstrual pelvic pain (NMPP) at month 3.[3][13]

Pain Assessment: Pain scores were recorded daily by participants in an electronic diary
using the Endometriosis Daily Pain Impact Scale.[1][14]

Screening of Premenopausal Women
(18-49 years) with Surgically
Diagnosed Endometriosis

Elagolix 200 mg Twice Daily Placebo
(6 months) (6 months)

Continued Treatment and
6-Month Assessment

Elagolix 150 mg Once Daily
(6 months)
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ELARIS EM-I & EM-1I Workflow

ELARIS UF-1 and UF-2 (Uterine Fibroids) Study Design

o Objective: To assess the efficacy and safety of elagolix, with and without add-back therapy,
in reducing heavy menstrual bleeding in women with uterine fibroids.[4]

» Design: Two identical, double-blind, randomized, placebo-controlled, 6-month Phase 3 trials.

[4]

o Participants: Premenopausal women with uterine fibroids and heavy menstrual bleeding
(defined as > 80 mL of blood loss per menstrual cycle).

« Intervention: Participants were randomized to one of three groups: elagolix 300 mg twice
daily with add-back therapy, elagolix 300 mg twice daily alone, or placebo.[4]

e Primary Endpoint: The proportion of women with a menstrual blood loss of less than 80 mL
during the final month of treatment and at least a 50% reduction in menstrual blood loss from
baseline to the final month.[4]

e Bone Mineral Density (BMD) Assessment: Changes in BMD were measured using dual-
energy X-ray absorptiometry (DXA) scans at baseline and at the end of treatment to assess
the hypoestrogenic effects of elagolix.[15]
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Screening of Premenopausal Women
with Uterine Fibroids and
Heavy Menstrual Bleeding (>80 mL)
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Conclusion

The published data from the pivotal Phase 3 clinical trials demonstrate that elagolix is an
effective treatment for reducing pain associated with endometriosis and heavy menstrual
bleeding from uterine fibroids when compared to a placebo. Meta-analyses suggest its efficacy
is comparable to other GnRH modulators. The primary safety concerns are related to its
hypoestrogenic effects, notably a dose-dependent reduction in bone mineral density, which can
be mitigated with add-back therapy.

For true independent verification of these findings, researchers would need to conduct
independent replication studies. While this guide provides a detailed summary of the existing
evidence and methodologies based on publicly available information, access to the full,
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unabridged study protocols and raw data would be necessary for a complete and independent
statistical replication of the original findings. Researchers are encouraged to consult the
primary publications and clinical trial registries for further details.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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